1-(Bromomethyl)-4-cyclopropylbenzene
Description
1-(Bromomethyl)-4-cyclopropylbenzene is an aromatic compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group and a cyclopropyl (-C₃H₅) group in the para positions. The bromomethyl group is a reactive site for nucleophilic substitution (e.g., SN2 reactions), while the cyclopropyl substituent may influence electronic and steric properties due to its strained ring structure.
Structure
2D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPVJTGKGHWUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654874 | |
| Record name | 1-(Bromomethyl)-4-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-57-4 | |
| Record name | 1-(Bromomethyl)-4-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-(Bromomethyl)-4-cyclopropylbenzene, a brominated aromatic compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique cyclopropyl group and a bromomethyl substituent, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the following structure:
- Molecular Formula : CHBr
- Molecular Weight : 227.10 g/mol
- IUPAC Name : this compound
The presence of the bromine atom can enhance the electrophilic character of the compound, potentially increasing its reactivity towards various biological targets.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549). The proposed mechanism includes induction of apoptosis through the mitochondrial pathway.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The study confirmed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of halogenated benzyl compounds on cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells at concentrations as low as 25 µM. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(Bromomethyl)-4-cyclopropylbenzene with structurally related compounds, highlighting key differences in substituents and properties:
Reactivity and Electronic Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- Compounds like 4-(Bromomethyl)benzaldehyde (aldehyde substituent) and 1-(Bromomethyl)-4-(methylsulfonyl)benzene (methylsulfonyl group) feature electron-withdrawing substituents, which polarize the bromomethyl group, enhancing its leaving ability in substitution reactions .
- In contrast, 1-(Cyclopropylmethyl)-4-methoxybenzene contains a methoxy group, which donates electrons via resonance, activating the ring for electrophilic substitution . The cyclopropyl group’s electronic effects are less straightforward due to ring strain but may weakly donate electrons through hyperconjugation.
Preparation Methods
Direct Bromination of 4-Cyclopropylmethylbenzene
Method Overview:
The most straightforward approach involves the bromination of 4-cyclopropylmethylbenzene at the benzylic methyl position using molecular bromine or N-bromosuccinimide (NBS) under radical or controlled conditions.
- The starting material, 4-cyclopropylmethylbenzene, is dissolved in an inert solvent such as carbon tetrachloride or chloroform.
- Bromine or NBS is added slowly, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light to promote benzylic radical formation.
- The reaction is maintained at low temperature to avoid overbromination or side reactions.
- After completion, the reaction mixture is worked up by washing, drying, and purification by column chromatography.
- Radical bromination with NBS is highly selective for the benzylic position, yielding 1-(bromomethyl)-4-cyclopropylbenzene with yields typically ranging from 70% to 90%.
- Use of molecular bromine under dark, radical-free conditions can also achieve selective monobromination, but requires careful control to avoid polybromination or bromination of the aromatic ring.
- Brominations conducted in the presence of catalysts such as ferric chloride or under fluorous multiphase conditions have been shown to increase selectivity and yield for similar benzylic brominations.
Bromination via Activated Zinc Bromide on Montmorillonite
Method Overview:
A more specialized method involves the use of zinc bromide supported on montmorillonite clay as a catalyst to facilitate bromination of cyclopropyl-substituted aromatic compounds.
- Zinc bromide is combined with montmorillonite K10 clay in methanol, stirred at room temperature, then heated to activate the catalyst.
- The activated zinc bromide on montmorillonite is then added to a solution of the cyclopropyl-substituted aromatic precursor in pentane.
- Bromine is added dropwise under inert atmosphere and darkness to avoid decomposition.
- The reaction proceeds to selectively brominate the methyl group adjacent to the aromatic ring.
Data Summary:
- While this method is reported for 1-bromo-4-(1-trifluoromethyl-cyclopropyl)benzene, the approach is adaptable for this compound due to similar reactivity patterns of the cyclopropyl substituent.
- The method benefits from mild conditions and high selectivity, minimizing side reactions.
Alkylation of Aromatic Bromides with Bromomethylating Agents
Method Overview:
An alternative route involves the alkylation of 4-bromobenzene derivatives with bromomethylating agents to install the bromomethyl group directly.
- 4-Bromobenzyl bromide or related bromomethylating reagents are reacted with cyclopropyl-substituted aromatic nucleophiles or heterocycles in the presence of a base (e.g., potassium carbonate) and phase transfer catalysts (e.g., tetrabutylammonium iodide).
- The reaction is carried out in polar solvents such as isopropanol or acetonitrile at moderate temperatures (30–80 °C).
- After reaction completion, the mixture is extracted, dried, and purified.
- This method is useful when the cyclopropyl group is already installed on the aromatic ring and selective bromomethylation is desired.
- The use of phase transfer catalysts improves the reaction rate and yield significantly.
Summary Table of Preparation Methods
Research and Practical Considerations
- Selectivity: The benzylic bromination must be carefully controlled to avoid aromatic ring bromination or overbromination of the methyl group. Radical initiators and controlled addition of bromine help achieve this.
- Stability: this compound is moderately volatile and sensitive to light; reactions and storage under inert atmosphere and darkness are recommended.
- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is the standard purification technique to isolate the pure bromomethylated product.
- Scale-up: The alkylation method with bromomethylating agents offers advantages for larger scale synthesis due to operational simplicity and decent yields.
Q & A
Basic: What are the most reliable methods for synthesizing 1-(Bromomethyl)-4-cyclopropylbenzene?
The compound can be synthesized via Friedel-Crafts alkylation or bromination of pre-functionalized intermediates . For example:
- Friedel-Crafts Approach : React 4-cyclopropyltoluene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group .
- Intermediate Bromination : Start with 4-cyclopropylbenzyl alcohol and treat with PBr₃ or HBr in acetic acid to replace the hydroxyl group with bromine .
Key Considerations : Monitor reaction temperature (<40°C) to avoid cyclopropane ring opening. Use TLC or GC-MS to track progress .
Basic: How should impurities be removed during purification?
Impurities (e.g., unreacted starting materials or di-brominated byproducts) are typically removed via:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). The compound elutes at Rf ~0.3–0.4 .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation. Purity >98% is achievable .
Validation : Confirm purity via ¹H/¹³C NMR (absence of peaks at δ 4.5–5.0 ppm for benzyl alcohol residues) .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry : Expect [M+H]⁺ at m/z 239.16 (C₁₁H₁₃Br) .
- Elemental Analysis : Confirm Br content (~33.4%) via combustion analysis .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance bromination efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar (toluene). Higher yields (~85%) are reported in DMF due to better intermediate stabilization .
- Scale-Up Challenges : Address exothermic bromination by using dropwise reagent addition and jacketed reactors .
Advanced: What is the compound’s reactivity in cross-coupling reactions?
The bromomethyl group participates in Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl derivatives.
- Conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, in THF/H₂O (3:1) at 80°C for 12 hours .
- Competing Pathways : Monitor for undesired C-Br cleavage under basic conditions. Lower K₂CO₃ concentrations (1.5 eq) reduce side reactions .
Advanced: How can its potential biological activity be evaluated?
- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., 1-(Bromomethyl)-4-chlorobenzene) to assess substituent effects .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays. The cyclopropane ring may enhance binding affinity due to conformational rigidity .
Advanced: What computational methods predict its stability and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (C-Br: ~65 kcal/mol) and cyclopropane strain .
- MD Simulations : Model solvation in DMSO to predict aggregation tendencies. High lipophilicity (LogP ~3.8) suggests membrane permeability .
Advanced: How should stability issues be addressed during storage?
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation. Degradation products (e.g., benzaldehyde derivatives) form under UV exposure .
- Moisture Control : Use molecular sieves in storage containers. Hydrolysis of the C-Br bond occurs in >50% humidity, detected via IR (loss of C-Br stretch at 550 cm⁻¹) .
Advanced: How to resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Impurity in Starting Materials : Validate 4-cyclopropyltoluene purity via GC-MS before use .
- Radical Quenchers : Trace O₂ inhibits bromination. Degas solvents with N₂ and add hydroquinone (0.1%) to suppress side reactions .
- Analytical Variability : Cross-validate yields using HPLC (C18 column, 70% acetonitrile in H₂O) .
Advanced: What strategies mitigate hazards during handling?
- Ventilation : Use fume hoods due to volatility (bp ~200°C) and potential HBr release .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles. Skin contact protocols: Wash with 10% Na₂S₂O₃ to neutralize Br residues .
- Waste Disposal : Quench excess brominating agents with 1M NaHCO₃ before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
